N-(2-methylbenzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide
Description
N-(2-methylbenzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a benzo[d]thiazole core substituted with a methyl group at position 2 and an acetamide group at position 4. The acetamide moiety is further functionalized with a thiophen-2-yl group. This compound belongs to a broader class of benzothiazole-acetamide derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system modulation properties .
The structural uniqueness of this compound lies in the combination of a methyl-substituted benzothiazole and a thiophene-containing acetamide, which may enhance its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to simpler analogs .
Properties
Molecular Formula |
C14H12N2OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2OS2/c1-9-15-12-5-4-10(7-13(12)19-9)16-14(17)8-11-3-2-6-18-11/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
AQTUEXMFJLRPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a benzothiazole moiety and a thiophene substituent. Its molecular formula is , with a molecular weight of approximately 296.38 g/mol. The presence of the methylthio group enhances its chemical reactivity and biological potential.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy in inhibiting urease activity, which is crucial for bacterial survival in the host environment.
A comparative analysis of various benzothiazole derivatives reveals their activity against common pathogens:
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Moderate antibacterial efficacy | |
| N-(benzo[d]thiazol-5-yl)acetamide | Significant antifungal properties | |
| N-(6-chloro-benzo[d]thiazol-2-yl)acetamide | Enhanced solubility and antimicrobial action |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. For example, a study on thiazole-benzazole derivatives demonstrated that certain analogs exhibited significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines. The mechanisms involved included induction of apoptosis and inhibition of DNA synthesis, assessed through MTT assays and caspase activation assays .
A summary of findings related to anticancer activity is as follows:
| Study Focus | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer evaluation of thiazole derivatives | A549 | 15.4 | Induction of apoptosis |
| Thiazole-benzazole derivatives | C6 | 20.3 | Inhibition of DNA synthesis |
Case Studies
- Study on Anticancer Activity : A new class of thiazole-benzazole derivatives was synthesized to evaluate their anticancer activity. Among these, compounds with specific substitutions showed promising results in directing tumor cells toward apoptosis, a critical pathway for anticancer efficacy .
- Antimicrobial Efficacy Assessment : In another study, derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications in the benzothiazole structure significantly influenced their antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact on Bioactivity : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methyl in the target compound) on the benzothiazole core influences solubility and target binding. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Thiophene vs. This may enhance interactions with hydrophobic enzyme pockets .
- Crystallographic Differences: Unlike N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which crystallizes in the monoclinic P21/c space group , the target compound’s crystal structure remains unreported, suggesting a gap in structural characterization.
Key Observations:
- The target compound’s synthesis likely follows a route analogous to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involving activation of 2-(thiophen-2-yl)acetic acid to its chloride derivative before coupling with 2-methylbenzo[d]thiazol-6-amine .
- Yields for benzothiazole-acetamide derivatives vary widely (53–90% in ), suggesting that steric hindrance from the 2-methyl group in the target compound may necessitate optimized reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
